5-Bromo-7-ethyl-3-(naphthalen-1-ylamino)indol-2-one
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Overview
Description
5-Bromo-7-ethyl-3-(naphthalen-1-ylamino)indol-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-Bromo-7-ethyl-3-(naphthalen-1-ylamino)indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
5-Bromo-7-ethyl-3-(naphthalen-1-ylamino)indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Major Products: The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-7-ethyl-3-(naphthalen-1-ylamino)indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-7-ethyl-3-(naphthalen-1-ylamino)indol-2-one involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, apoptosis, and immune responses .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-7-ethyl-3-(naphthalen-1-ylamino)indol-2-one include other indole derivatives with different substituents. For example:
5-Fluoro-3-(naphthalen-1-ylamino)indol-2-one: Similar structure but with a fluorine atom instead of bromine.
7-Methyl-3-(naphthalen-1-ylamino)indol-2-one: Similar structure but with a methyl group instead of an ethyl group.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C20H15BrN2O |
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Molecular Weight |
379.2 g/mol |
IUPAC Name |
5-bromo-7-ethyl-3-naphthalen-1-ylimino-1H-indol-2-one |
InChI |
InChI=1S/C20H15BrN2O/c1-2-12-10-14(21)11-16-18(12)23-20(24)19(16)22-17-9-5-7-13-6-3-4-8-15(13)17/h3-11H,2H2,1H3,(H,22,23,24) |
InChI Key |
CSXQHMGSUCORCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C(=NC3=CC=CC4=CC=CC=C43)C(=O)N2 |
Origin of Product |
United States |
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